Linezolid

Description

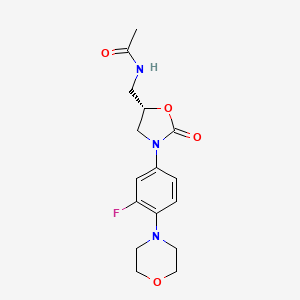

Structure

3D Structure

Properties

IUPAC Name |

N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZROVQLWOKYKF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046489 | |

| Record name | Linezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.44e+00 g/L | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White crystals from ethyl acetate and hexanes | |

CAS No. |

165800-03-3 | |

| Record name | Linezolid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165800-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linezolid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165800033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Linezolid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINEZOLID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISQ9I6J12J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINEZOLID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linezolid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014739 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181.5-182.5 °C | |

| Record name | Linezolid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00601 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINEZOLID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7478 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Synthesis of Linezolid: A Technical Guide

Linezolid stands as a landmark achievement in antibacterial drug development, representing the first of a new class of antibiotics, the oxazolidinones, to be approved for clinical use in over three decades. Its novel mechanism of action and efficacy against multi-drug resistant Gram-positive pathogens have made it an indispensable tool in modern medicine. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Development: A Historical Perspective

The journey to this compound's approval was a multi-decade endeavor, marked by initial discoveries, setbacks, and eventual success driven by the urgent medical need for new antibiotics.

The antimicrobial potential of the oxazolidinone class was first recognized by researchers at E.I. duPont de Nemours in the 1970s. However, early compounds were beset by toxicity issues, leading to a discontinuation of their development. The rising threat of antibiotic resistance in the 1980s and 1990s, particularly from Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), spurred renewed interest in novel antibiotic classes.

In the 1990s, a dedicated research program at Pharmacia & Upjohn (now part of Pfizer) revisited the oxazolidinone scaffold. Through extensive structure-activity relationship (SAR) studies, they synthesized and evaluated numerous analogues. This effort led to the identification of two promising candidates: eperezolid (B1671371) and this compound. While both showed similar preclinical antibacterial activity, this compound was ultimately selected for further development due to its superior pharmacokinetic profile.[1][] this compound was approved by the U.S. Food and Drug Administration (FDA) in 2000.

Synthesis Pathway of this compound

The chemical synthesis of this compound is a complex process that has been the subject of extensive research to develop efficient and scalable routes. A common and illustrative synthetic approach involves the construction of the core oxazolidinone ring and subsequent functionalization.

A widely recognized synthetic route begins with the preparation of two key intermediates: 3-fluoro-4-morpholinylaniline and (S)-N-(2,3-epoxypropyl)phthalimide. The synthesis proceeds through the following key steps:

-

Formation of the Amino Alcohol: 3-fluoro-4-morpholinylaniline is reacted with (R)-glycidyl butyrate (B1204436). The epoxide ring is opened by the aniline (B41778) nitrogen, forming a chiral amino alcohol intermediate.

-

Oxazolidinone Ring Formation: The amino alcohol is then cyclized to form the 2-oxazolidinone (B127357) ring. This is often achieved using a carbonylating agent such as carbonyldiimidazole (CDI).

-

Conversion to the Amine: The butyrate protecting group is removed, and the resulting primary alcohol is converted to an amine. This can be accomplished through a series of steps, including mesylation, azide (B81097) displacement, and reduction.

-

Acetylation: The final step is the acetylation of the primary amine to yield this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Linezolid on the 50S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid, the first clinically approved oxazolidinone antibiotic, represents a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria. Its unique mechanism of action, targeting a highly conserved region of the bacterial ribosome, has made it an object of intense scientific scrutiny. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of this compound's binding to the 50S ribosomal subunit. Through a detailed exploration of its binding site, inhibitory effects on protein synthesis, and the experimental methodologies used to elucidate these processes, this document serves as a vital resource for researchers engaged in antibiotic discovery and development.

Introduction

The rise of antibiotic resistance necessitates a deep understanding of the mechanisms of existing drugs to inform the development of novel therapeutics. This compound's efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) stems from its distinct mode of action, which involves the inhibition of bacterial protein synthesis at the initiation phase[1][2]. This guide delves into the core of this mechanism, providing a technical examination of this compound's interaction with its target, the 50S ribosomal subunit.

The this compound Binding Site on the 50S Ribosomal Subunit

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have unequivocally identified the binding site of this compound within the peptidyl transferase center (PTC) of the 50S ribosomal subunit[3][4]. The PTC is a highly conserved region composed almost exclusively of 23S rRNA and is responsible for catalyzing peptide bond formation.

This compound lodges itself in a deep cleft within the A-site of the PTC, a position that would normally be occupied by the aminoacyl moiety of an incoming aminoacyl-tRNA (aa-tRNA)[3][4]. This strategic placement is key to its inhibitory function. The binding pocket is lined by universally conserved nucleotides of the 23S rRNA, with which this compound establishes a network of interactions[3].

dot

References

- 1. This compound | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, Protein synthesis inhibitor (CAS 165800-03-3) | Abcam [abcam.com]

- 3. Resistance to this compound Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-Dependent Function and Structure Adaptation of Ribosomes in a Staphylococcus epidermidis Strain Exhibiting this compound Dependence - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Linezolid Mitochondrial Toxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linezolid, a potent oxazolidinone antibiotic, is a critical tool in combating drug-resistant Gram-positive infections. However, its clinical utility can be hampered by mitochondrial toxicity, leading to serious adverse effects such as lactic acidosis, myelosuppression, and neuropathy, particularly with prolonged use. This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced mitochondrial dysfunction. By delving into the core of its off-target effects, from the inhibition of mitochondrial protein synthesis to the downstream impairment of oxidative phosphorylation, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to better understand, predict, and potentially mitigate this significant clinical challenge.

Core Mechanism: Inhibition of Mitochondrial Protein Synthesis

The primary mechanism of this compound's antibacterial action is the inhibition of protein synthesis by binding to the 23S rRNA component of the 50S large ribosomal subunit, thereby preventing the formation of a functional 70S initiation complex.[1][2] Due to the endosymbiotic origin of mitochondria, mitochondrial ribosomes (mitoribosomes) share structural similarities with their bacterial counterparts.[1] This evolutionary relationship forms the basis of this compound's off-target mitochondrial toxicity.

This compound binds to the 16S rRNA of the large subunit (55S) of the human mitoribosome, a site analogous to its binding site on the bacterial ribosome.[2][3][4] This interaction obstructs the proper assembly of the translational machinery, leading to a profound inhibition of mitochondrial protein synthesis.[1][5][6][7] Consequently, the synthesis of the 13 essential protein subunits of the electron transport chain (ETC) and ATP synthase that are encoded by mitochondrial DNA (mtDNA) is severely hampered.[1]

This selective inhibition of mitochondrially-encoded proteins, while nuclear-encoded mitochondrial proteins remain unaffected, creates a critical imbalance in the assembly and function of the oxidative phosphorylation (OXPHOS) system.[1]

Downstream Consequences: Impaired Oxidative Phosphorylation and Cellular Dysfunction

The inhibition of mitochondrial protein synthesis initiates a cascade of events that culminates in cellular dysfunction and the clinical manifestations of this compound toxicity.

Disruption of the Electron Transport Chain

The mitochondrially-encoded proteins are vital components of several ETC complexes. Specifically, their absence disrupts the function of:

-

Complex I (NADH:ubiquinone oxidoreductase)

-

Complex III (Ubiquinol:cytochrome c oxidoreductase)

-

Complex IV (Cytochrome c oxidase)

-

Complex V (ATP synthase)

Complex II (Succinate dehydrogenase), which is entirely encoded by nuclear DNA, remains functionally intact.[1] This differential impact leads to a significant reduction in the overall activity of the ETC, impairing the transfer of electrons and the pumping of protons across the inner mitochondrial membrane.[1][6]

Increased Oxidative Stress

The dysfunctional ETC can lead to an increase in the production of reactive oxygen species (ROS).[8] Impaired electron flow can result in the premature leakage of electrons to molecular oxygen, particularly at Complexes I and III, generating superoxide (B77818) anions. This state of oxidative stress can further damage mitochondrial components, including mtDNA, proteins, and lipids, exacerbating the initial insult. Studies in rats have shown that this compound administration leads to increased levels of malondialdehyde and nitric oxide, markers of lipid peroxidation and nitrosative stress, respectively.[8]

Cellular Energetic Failure and Lactic Acidosis

The ultimate consequence of a compromised ETC is a diminished capacity for ATP synthesis via oxidative phosphorylation.[9] To compensate for this energy deficit, cells increasingly rely on anaerobic glycolysis. This metabolic shift results in the overproduction of pyruvate, which is then converted to lactate (B86563) by lactate dehydrogenase to regenerate NAD+ for continued glycolysis.[9] The accumulation of lactate in the bloodstream can lead to lactic acidosis, a severe and potentially fatal metabolic complication observed in patients on long-term this compound therapy.[2][9]

Induction of Apoptosis

Prolonged mitochondrial dysfunction is a potent trigger for the intrinsic pathway of apoptosis. The collapse of the mitochondrial membrane potential, a key indicator of mitochondrial health, has been observed in cells treated with this compound.[10] This can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, activating the caspase cascade and culminating in programmed cell death. This apoptotic process is thought to contribute to the myelosuppression (anemia and thrombocytopenia) seen with this compound treatment.[10][11]

Signaling Pathways and Molecular Interactions

The molecular toxicity of this compound can be visualized through a central signaling pathway leading from ribosome inhibition to cellular dysfunction.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Toxicity and Mitochondrial Susceptibility: A Novel Neurological Complication in a Lebanese Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound-induced inhibition of mitochondrial protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reversible inhibition of mitochondrial protein synthesis during this compound-related hyperlactatemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound on hematological and oxidative parameters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [this compound-induced Apoptosis through Mitochondrial Damage and Role of Superoxide Dismutase-1 in Human Monocytic Cell Line U937] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

The Dawn of a New Antibiotic Era: The Early Development and History of Oxazolidinones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-positive bacteria in the latter half of the 20th century posed a significant threat to public health, creating an urgent need for novel classes of antibiotics. The oxazolidinones emerged as a beacon of hope, representing the first new class of antibiotics to be introduced in decades. This technical guide delves into the early development and history of oxazolidinones, from their initial discovery and subsequent setbacks to the pivotal structure-activity relationship (SAR) studies that culminated in the development of the first clinically successful agent, linezolid.

The Genesis of a New Class: The DuPont Era

The story of oxazolidinones begins in the late 1970s and early 1980s at E.I. DuPont de Nemours and Company. During a screening program for new antibacterial agents, researchers identified a series of 3-aryl-2-oxazolidinones with promising activity against Gram-positive bacteria. Two of the most notable early compounds were DuP 105 and DuP 721. These compounds demonstrated a unique mechanism of action, inhibiting bacterial protein synthesis at a very early stage, a mode of action distinct from existing antibiotic classes. This novel mechanism meant that there was no cross-resistance with other antibiotics, a crucial advantage in the face of growing resistance.

However, despite their promising in vitro activity, the development of these early oxazolidinones was halted due to significant toxicity issues observed in animal studies. This setback led DuPont to abandon their oxazolidinone program.

In Vitro Activity of Early DuPont Oxazolidinones

The initial in vitro studies of DuP 105 and DuP 721 revealed their potential against a range of clinically important Gram-positive pathogens. The following table summarizes their minimum inhibitory concentrations (MICs) against various bacterial strains.

| Organism | DuP 105 MIC (µg/mL) | DuP 721 MIC (µg/mL) |

| Staphylococcus aureus | 4 - 16 | 1 - 4 |

| Methicillin-resistant S. aureus (MRSA) | 4 - 16 | 1 - 4 |

| Streptococcus pyogenes | 2 - 8 | 0.5 - 2 |

| Streptococcus pneumoniae | 4 - 16 | 1 - 4 |

| Enterococcus faecalis | 8 - 32 | 2 - 8 |

A Renaissance at Pharmacia & Upjohn: The Path to this compound

In the 1990s, scientists at Pharmacia & Upjohn (now part of Pfizer) revisited the oxazolidinone class, intrigued by their novel mechanism of action and the pressing need for new antibiotics against resistant Gram-positive infections. They initiated a systematic research program to explore the structure-activity relationships (SAR) of oxazolidinones, aiming to identify analogs with improved potency and a better safety profile.

This extensive medicinal chemistry effort led to several key discoveries. Researchers found that modifications to the N-phenyl ring and the C-5 side chain of the oxazolidinone core could significantly impact antibacterial activity and toxicity. A crucial breakthrough was the discovery that incorporating a morpholine (B109124) ring at the para position of the N-phenyl ring and an acetamide (B32628) group at the C-5 position resulted in compounds with excellent antibacterial activity and a favorable safety profile.

This research culminated in the identification of two promising clinical candidates: eperezolid (B1671371) and this compound.

The Rise of Eperezolid and this compound

Eperezolid and this compound both demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains like MRSA and vancomycin-resistant enterococci (VRE). Their MIC values were comparable to or better than existing therapies.

| Organism | Eperezolid MIC (µg/mL) | This compound MIC (µg/mL) |

| Staphylococcus aureus | 1 - 4 | 1 - 4 |

| Methicillin-resistant S. aureus (MRSA) | 1 - 4 | 1 - 4 |

| Vancomycin-resistant Enterococcus faecium | 1 - 4 | 1 - 4 |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.5 - 2 | 0.5 - 2 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 - 2 | 0.5 - 2 |

While both compounds showed similar in vitro efficacy, this compound was ultimately selected for further development due to its superior pharmacokinetic profile. This compound exhibited approximately 100% oral bioavailability, allowing for intravenous-to-oral step-down therapy, a significant advantage in clinical practice.

Pharmacokinetic Profile of Early Clinical Candidates

The pharmacokinetic properties of eperezolid and this compound were crucial in determining the lead candidate for clinical development.

| Parameter | Eperezolid | This compound |

| Oral Bioavailability | ~70% | ~100% |

| Elimination Half-life (t½) | 4-5 hours | 5-7 hours |

| Protein Binding | ~30% | ~31% |

| Volume of Distribution (Vd) | ~40 L | ~40-50 L |

Unraveling the Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

The novel mechanism of action of oxazolidinones was a key driver of their development. Unlike other protein synthesis inhibitors that target the elongation phase, oxazolidinones were found to inhibit the initiation of protein synthesis.

Experimental Protocol: Ribosome Binding Assay

The mechanism of action was elucidated through a series of in vitro experiments, including ribosome binding assays. A typical protocol is outlined below:

Objective: To determine the effect of oxazolidinones on the formation of the 70S initiation complex.

Materials:

-

Purified 70S ribosomes from E. coli or S. aureus

-

Initiation factors (IF1, IF2, IF3)

-

[³H]-N-formylmethionyl-tRNA (fMet-tRNA)

-

mRNA template (e.g., MS2 phage RNA)

-

GTP

-

Oxazolidinone compounds (e.g., this compound) at various concentrations

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

-

Nitrocellulose filters

Methodology:

-

Prepare reaction mixtures containing ribosomes, initiation factors, GTP, and the oxazolidinone compound or vehicle control.

-

Initiate the reaction by adding the mRNA template and [³H]-fMet-tRNA.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 15-30 minutes) to allow for the formation of the 70S initiation complex.

-

Stop the reaction by adding ice-cold reaction buffer.

-

Filter the reaction mixtures through nitrocellulose filters. The 70S initiation complex, containing the radiolabeled fMet-tRNA, will be retained on the filter.

-

Wash the filters to remove any unbound [³H]-fMet-tRNA.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage of inhibition of initiation complex formation at each oxazolidinone concentration compared to the vehicle control.

These experiments demonstrated that oxazolidinones bind to the 50S ribosomal subunit at the P site, interfering with the proper positioning of the initiator fMet-tRNA and preventing the formation of a functional 70S initiation complex. This unique mechanism of action explains the lack of cross-resistance with other protein synthesis inhibitors.

In Vivo Efficacy: From the Bench to Preclinical Models

The promising in vitro activity and unique mechanism of action of the new oxazolidinones were further validated in preclinical animal models of infection.

Experimental Protocol: Mouse Systemic Infection Model

Objective: To evaluate the in vivo efficacy of oxazolidinones in a lethal systemic infection model.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or CD-1)

-

Virulent strain of Staphylococcus aureus (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB) for bacterial culture

-

Saline solution

-

Mucin (to enhance infectivity)

-

Oxazolidinone compounds (e.g., this compound) formulated for oral or parenteral administration

Methodology:

-

Culture the S. aureus strain overnight in TSB.

-

Prepare the bacterial inoculum by diluting the overnight culture in saline to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The inoculum may be mixed with mucin to increase the virulence.

-

Infect the mice via intraperitoneal (IP) injection of the bacterial suspension.

-

Administer the oxazolidinone compound or vehicle control at various doses and schedules, starting at a specified time post-infection (e.g., 1 hour).

-

Monitor the mice for a defined period (e.g., 7 days) and record survival.

-

In separate groups of mice, collect blood or spleen samples at different time points post-treatment to determine the bacterial load (CFU/mL or CFU/organ).

-

Calculate the 50% effective dose (ED₅₀) of the oxazolidinone compound.

These in vivo studies confirmed the efficacy of this compound in treating serious Gram-positive infections and provided the necessary data to support its progression into clinical trials.

Visualizing the Journey: Diagrams of Discovery and Action

The Oxazolidinone Drug Discovery Workflow

Caption: The drug discovery workflow of oxazolidinones.

Mechanism of Action: Inhibition of the 70S Initiation Complex

Caption: The mechanism of action of this compound.

Evolution of Oxazolidinone Structure-Activity Relationships

Caption: The evolution of oxazolidinone SAR.

Conclusion

The early development of oxazolidinones is a compelling story of perseverance, scientific ingenuity, and the relentless pursuit of novel solutions to combat the growing threat of antibiotic resistance. From the initial discovery and subsequent challenges at DuPont to the systematic and successful drug discovery program at Pharmacia & Upjohn, the journey of the oxazolidinones culminated in the approval of this compound, a first-in-class antibiotic that has had a profound impact on the treatment of serious Gram-positive infections. The unique mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile of this compound established the oxazolidinones as a cornerstone of modern antimicrobial therapy and continue to inspire the development of next-generation agents in this important class.

Linezolid: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a unique group of antimicrobial agents.[1][2] It is a crucial therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2] This technical guide provides an in-depth overview of the chemical properties, molecular structure, and analytical and synthetic methodologies related to this compound.

Chemical Structure and Properties

This compound is an organofluorine compound characterized by a central 1,3-oxazolidin-2-one ring.[2] Its systematic IUPAC name is N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide.[2] The molecule possesses a single stereocenter at the C5 position of the oxazolidinone ring, with the (S)-enantiomer being the active form. The structure incorporates a morpholine (B109124) ring and a fluorine atom, which contribute to its antibacterial activity.[3]

Chemical Structure

Caption: Chemical structure of this compound with key functional groups.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₀FN₃O₄ | [2] |

| Molecular Weight | 337.35 g/mol | [2] |

| Melting Point | 176-182.5 °C | [1] |

| pKa | 1.8 | [1] |

| LogP | 0.9 | [1] |

| Aqueous Solubility | ~3 mg/mL | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[2] Unlike many other protein synthesis inhibitors that target the elongation phase, this compound acts at the initiation stage.[2] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[2] This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process.[2] By blocking the formation of this complex, this compound effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms, although it can be bactericidal against certain streptococci.[2]

Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine followed by functional group transformations to form the oxazolidinone ring and introduce the acetamide (B32628) side chain.

A Representative Synthetic Protocol:

-

N-alkylation: 3-fluoro-4-morpholinobenzenamine is reacted with a suitable three-carbon synthon, such as (S)-glycidyl butyrate (B1204436) or (R)-epichlorohydrin, under basic conditions to introduce the precursor to the oxazolidinone ring.[4]

-

Cyclization: The resulting amino alcohol intermediate is then cyclized to form the 2-oxazolidinone (B127357) ring. This is often achieved using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene (B1210022) equivalents.

-

Functional Group Manipulation: The terminal hydroxyl group on the C5 side chain is converted to an azide (B81097) or another suitable leaving group.[4]

-

Reduction and Acetylation: The azide is reduced to a primary amine, which is then acetylated using acetic anhydride (B1165640) or acetyl chloride to yield this compound.[4]

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

Accurate and precise analytical methods are essential for the quality control of this compound in bulk drug substance and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectrophotometry are commonly employed techniques.

1. High-Performance Liquid Chromatography (HPLC-UV)

-

Principle: Reversed-phase HPLC separates this compound from impurities and degradation products based on its polarity. The concentration is quantified by measuring its UV absorbance.

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.[5]

-

Mobile Phase: A mixture of methanol, acetonitrile, and water is commonly used. For example, a mobile phase of methanol:1% Acetic acid (50:50 v/v) has been reported.[5]

-

Detection Wavelength: this compound exhibits a UV absorbance maximum at approximately 251 nm.[5][6]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound bulk drug or powdered tablets in a suitable solvent (e.g., methanol).[5]

-

Dilute the stock solution with the mobile phase to a final concentration within the linear range of the calibration curve.[5]

-

Filter the solution through a 0.45 µm filter before injection.[5]

-

-

Analysis: Inject the prepared sample and standard solutions into the HPLC system and record the chromatograms. The concentration of this compound is determined by comparing the peak area of the sample to that of a standard of known concentration.[5]

Caption: Workflow for the HPLC-UV analysis of this compound.

2. UV-Visible Spectrophotometry

-

Principle: This method relies on the direct measurement of the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax).

-

Instrumentation: A UV-Vis spectrophotometer.[7]

-

Solvent: A suitable buffer, such as phosphate (B84403) buffer (pH 7.2), is used to dissolve the sample.[7]

-

λmax: The maximum absorbance of this compound is typically observed at 251 nm.[7]

-

Sample Preparation:

-

Prepare a stock solution of this compound by dissolving a known amount in the chosen solvent.[7]

-

Prepare a series of standard solutions of different concentrations by diluting the stock solution.[7]

-

For tablet analysis, weigh and powder the tablets, then extract the this compound with the solvent and filter to remove excipients.[7]

-

-

Analysis: Measure the absorbance of the sample and standard solutions at 251 nm against a solvent blank. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. The concentration of this compound in the sample can then be determined from the calibration curve.[7]

3. Mass Spectrometry (MS)

-

Principle: Mass spectrometry is a highly sensitive and specific technique used for the identification and quantification of this compound, particularly in biological matrices. It is often coupled with liquid chromatography (LC-MS/MS).[8][9]

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).[8]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[10]

-

Transitions: For quantification, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. A common transition for this compound is m/z 338.1 → 296.2.[9][10]

-

Sample Preparation: For biological samples like plasma or serum, protein precipitation followed by solid-phase extraction is often necessary to remove interferences.[8]

-

Analysis: The sample is introduced into the LC-MS/MS system, and the response for the specific MRM transition is measured. Quantification is typically performed using an internal standard, such as a deuterated analog of this compound.[8]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.[11][12]

-

Instrumentation: A high-field NMR spectrometer.[11]

-

Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Analysis: The ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the presence of all the structural features of the this compound molecule.[11]

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to the antibiotic this compound. The detailed information on its physicochemical characteristics, mechanism of action, synthesis, and analytical procedures is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. The provided diagrams and structured data aim to facilitate a deeper understanding and practical application of this knowledge in a laboratory and research setting.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. This compound | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. WO2011077310A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. ajpaonline.com [ajpaonline.com]

- 6. rjptonline.org [rjptonline.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Quantification of this compound in serum by LC-MS/MS using semi-automated sample preparation and isotope dilution internal standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound in human plasma by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. A Novel UPLC-MS/MS Assay for the Measurement of this compound and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Full Characterization of this compound and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound(165800-03-3) 1H NMR spectrum [chemicalbook.com]

Linezolid's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

Introduction

Linezolid, the first clinically available oxazolidinone antibiotic, represents a significant advancement in the management of serious infections caused by gram-positive bacteria.[1][2][3] Its approval in 2000 provided a critical therapeutic option, particularly for infections caused by multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][4][5][6][7][8] This guide provides a detailed overview of this compound's mechanism of action, its in vitro spectrum of activity with quantitative data, common experimental protocols for susceptibility testing, and the mechanisms underlying bacterial resistance.

Mechanism of Action

This compound possesses a unique mechanism of action that distinguishes it from other classes of protein synthesis inhibitors.[1][2][9] Unlike macrolides or aminoglycosides that interfere with the elongation phase of protein synthesis, this compound inhibits the initiation process.[1][5] It binds to the V domain of the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[4][10][11] This binding prevents the formation of a functional 70S initiation complex, which is the crucial first step in bacterial protein synthesis.[5][11][12] This novel mode of action means there is no cross-resistance with other protein synthesis-inhibiting antibiotics.[1][3]

Quantitative Spectrum of Activity

This compound demonstrates potent in vitro activity against a broad range of clinically significant gram-positive pathogens. Its activity is generally characterized by narrow and unimodal Minimum Inhibitory Concentration (MIC) distributions, typically ranging from 0.5 to 4 mg/L for staphylococci, enterococci, and streptococci.[9][13] A key feature of this compound is its retained potency against strains resistant to other antibiotic classes, including methicillin-resistant staphylococci and vancomycin-resistant enterococci.[4][9][13]

Data Presentation

The following tables summarize the in vitro activity of this compound against various gram-positive bacteria, presenting MIC ranges and the concentrations required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 1: Activity of this compound against Staphylococcus species

| Organism | Resistance Phenotype | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| S. aureus | Methicillin-Susceptible (MSSA) | - | 1-2 | 2 | 2 | [14] |

| S. aureus | Methicillin-Resistant (MRSA) | 54 | - | 2 | - | |

| S. aureus | Methicillin-Resistant (MRSA) | 100 | 0.5-4 | 2 | 2 | [14] |

| S. aureus | Methicillin-Resistant (MRSA) | 60 | 0.094-4 | - | 1 | [15] |

| S. aureus | Methicillin-Resistant (MRSA) | 26 | ≤8 | - | - | [16] |

| S. epidermidis | Oxacillin-Resistant | - | - | 1 | 2 | [17] |

Table 2: Activity of this compound against Enterococcus species

| Organism | Resistance Phenotype | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| E. faecalis | Vancomycin-Susceptible | - | - | 2 | 2 | [17] |

| E. faecalis | Vancomycin-Resistant (VRE) | - | - | 2 | 2 | [17] |

| E. faecium | Vancomycin-Susceptible | - | - | 2 | 2 | [17] |

| E. faecium | Vancomycin-Resistant (VRE) | - | 2-4 | 2 | 2 | [18] |

| VRE (unspecified) | Vancomycin-Resistant | 37 | ≤4 | - | - | [16] |

| VRE (unspecified) | Vancomycin-Resistant | 50 | 0.5-2.0 | - | - | [7] |

Table 3: Activity of this compound against Streptococcus species

| Organism | Resistance Phenotype | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| S. pneumoniae | Penicillin-Susceptible | - | - | 0.5 | 1 | [17][19] |

| S. pneumoniae | Penicillin-Intermediate | - | - | 1 | 1 | [17] |

| S. pneumoniae | Penicillin-Resistant | 20 | ≤2 | 1 | 1 | [16][17] |

| Viridans group streptococci | - | - | - | 0.5 | 1 | [20] |

| β-hemolytic streptococci | - | - | - | 1 | 2 | [20] |

Table 4: Activity of this compound against Other Gram-Positive Organisms

| Organism | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| Corynebacterium spp. | - | - | 0.25-0.5 | 0.25-1 | [20] |

| Bacillus spp. | - | - | 1 | 2 | [20] |

| Micrococcus luteus | - | - | 0.5 | 1 | [20] |

| Aerococcus spp. | - | - | 1 | 1 | [20] |

Mechanisms of Resistance

Although infrequent, resistance to this compound can develop. The primary mechanism involves mutations in the bacterial ribosome, specifically at the drug's binding site.

-

Target Site Mutation: The most common mechanism is a point mutation in the domain V of the 23S rRNA gene.[8][10] The G2576T substitution is the most frequently reported mutation associated with resistance. Since bacteria often have multiple copies of the 23S rRNA gene, a significant increase in MIC typically requires mutations in several of these copies.[21]

-

Ribosomal Protein Alterations: Mutations in genes encoding ribosomal proteins L3 and L4, which are near the this compound binding site, have also been associated with resistance.[10]

-

Acquired Resistance Gene: A transferable, plasmid-mediated resistance mechanism involves the cfr (chloramphenicol-florfenicol resistance) gene. This gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503) in the 23S rRNA, reducing the binding affinity of this compound and other antibiotics that target this region.

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for the accurate determination of this compound's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.[22][23]

Broth Microdilution Method

This is a common reference method for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized bacterial suspension is prepared. Isolates are grown in a suitable broth (e.g., tryptic soy broth) to the log phase of growth and then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[24][25]

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in microtiter plates.

-

Inoculation and Incubation: The microtiter plates containing the antibiotic dilutions are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[24]

-

Quality Control: Reference strains, such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, are tested concurrently to ensure the accuracy and reproducibility of the results.[17][24]

Agar (B569324) Dilution Method

-

Preparation of Agar Plates: Serial twofold dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

-

Preparation of Inoculum: Bacterial suspensions are prepared and standardized as in the broth microdilution method.

-

Inoculation and Incubation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates. The plates are incubated at 35-37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.[24]

Conclusion

This compound remains a cornerstone in the treatment of infections caused by gram-positive bacteria, especially those resistant to other antimicrobial agents.[17][24] Its unique mechanism of action, which inhibits protein synthesis at the initiation stage, provides a significant advantage by preventing cross-resistance with other antibiotic classes.[1] The in vitro data consistently demonstrate its potent and reliable activity against staphylococci (including MRSA), enterococci (including VRE), and streptococci. While resistance is currently uncommon, it is primarily mediated by target site mutations. Continuous surveillance and adherence to standardized testing protocols are essential to preserve the long-term efficacy of this vital antimicrobial agent.

References

- 1. This compound: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 2. This compound: its role in the treatment of gram-positive, drug-resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Clinical update on this compound in the treatment of Gram-positive bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. An evidence-based review of this compound for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resistance to this compound Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. In vitro activities of this compound and tigecycline against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity of this compound against vancomycin-resistant enterococci, methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Activities of this compound against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity of vancomycin combined with this compound against clinical vancomycin-resistant Enterococcus strains [archivesofmedicalscience.com]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Changes in Methodology and Breakpoints for Staphylococcus spp. This compound and Tedizolid Disk Diffusion Tests [clsi.org]

- 23. journals.plos.org [journals.plos.org]

- 24. journals.asm.org [journals.asm.org]

- 25. Activity of vancomycin combined with this compound against clinical vancomycin-resistant Enterococcus strains - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Foundational Mechanisms of Linezolid Resistance

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core mechanisms governing resistance to linezolid, a critically important oxazolidinone antibiotic. The content herein is curated for professionals engaged in antimicrobial research and development, offering granular insights into the genetic and biochemical underpinnings of this compound resistance. This document summarizes key quantitative data, presents detailed experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this significant clinical challenge.

Core Resistance Mechanisms at a Glance

This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit at the peptidyl transferase center (PTC). Resistance predominantly arises from alterations at this target site, which prevent effective drug binding. The most well-characterized mechanisms include:

-

Target Site Modification by the cfr Gene: The plasmid-mediated cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine (B156593) residue (A2503 in E. coli numbering) within the 23S rRNA component of the PTC. This methylation sterically hinders this compound binding.

-

Ribosomal Protection by the optrA Gene: The optrA (oxazolidinone/phenicol transferable resistance) gene, frequently found on plasmids in enterococci, encodes an ATP-binding cassette (ABC-F) protein. This protein is thought to protect the ribosome from this compound's inhibitory effects.[1]

-

Mutations in the 23S rRNA Gene: Point mutations in the domain V region of the 23S rRNA gene are a primary cause of this compound resistance. The most frequently observed mutation is G2576T (E. coli numbering).[2][3] The level of resistance often correlates with the number of mutated rRNA operons within the bacterial chromosome.[4]

-

Alterations in Ribosomal Proteins: Mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD), which are located near the PTC, have been associated with reduced susceptibility to this compound.[5][6][7][8]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance, providing a comparative look at minimum inhibitory concentrations (MICs) and the prevalence of various resistance mechanisms.

Table 1: this compound MICs for Staphylococci with Different Resistance Mechanisms

| Resistance Mechanism | Organism | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |

| cfr-positive | Staphylococcus aureus | 8 - 64 | 16 | 32 | [7] |

| G2576T mutation in 23S rRNA | Staphylococcus aureus | 8 - 128 | - | - | [9] |

| T2500A mutation in 23S rRNA | Staphylococcus aureus | 4 - 32 | - | - | [10] |

| G2447T mutation in 23S rRNA | Staphylococcus aureus | 16 - 64 | - | - | [5] |

| L3 Protein Mutations | Staphylococcus aureus | 8 - 16 | - | - | [6] |

| L4 Protein Mutations | Staphylococcus aureus | 4 - 8 | - | - | [5] |

Table 2: this compound MICs for Enterococci with Different Resistance Mechanisms

| Resistance Mechanism | Organism | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |

| optrA-positive | Enterococcus faecalis | 4 - 16 | 8 | 16 | [2][11] |

| optrA-positive | Enterococcus faecium | 4 - 16 | 8 | 32 | [2] |

| G2576T mutation in 23S rRNA | Enterococcus faecalis | 16 - 64 | - | - | [12] |

Table 3: Prevalence of Key this compound Resistance Mechanisms in Staphylococci

| Resistance Mechanism | Prevalence in this compound-Resistant S. aureus | Prevalence in this compound-Resistant Coagulase-Negative Staphylococci (CoNS) | Reference(s) |

| G2576T mutation in 23S rRNA | 63.5% | 60.2% | [3] |

| cfr gene | 54.5% | 15.9% | [3] |

| T2500A mutation in 23S rRNA | Reported, but prevalence not widely quantified | - | [10] |

| G2447T mutation in 23S rRNA | Reported in laboratory-selected mutants and clinical isolates | - | [5] |

| L3 and L4 Protein Mutations | Reported, but prevalence appears to be low | Reported, but prevalence appears to be low | [6][7] |

Visualizing this compound Resistance Mechanisms and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways of this compound resistance and the workflows of key experimental protocols.

Figure 1: Signaling pathways of the primary this compound resistance mechanisms.

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Figure 3: Experimental workflow for the detection of 23S rRNA gene mutations.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][13]

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., water). b. Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentrations should span the expected MIC range. c. Include a growth control well (100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

3. Inoculation: a. Dilute the standardized inoculum from step 1 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. b. Add 50 µL of the diluted inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

4. Incubation: a. Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

5. Interpretation: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is observed as turbidity or a pellet at the bottom of the well. b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Protocol 2: Detection of the cfr Gene by PCR

This protocol provides a standard method for the detection of the cfr gene.

1. DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method. For the boiling method, suspend a few colonies in 100 µL of sterile water, boil for 10 minutes, and centrifuge to pellet the cell debris. The supernatant contains the DNA.

2. PCR Amplification: a. Prepare a PCR master mix with the following components per reaction:

- PCR buffer (1X)

- dNTPs (200 µM each)

- cfr-specific forward primer (e.g., 5'-TGAATATGGCTGAACCTGAG-3') (0.5 µM)

- cfr-specific reverse primer (e.g., 5'-ACCATAGCCATAGCCAAATC-3') (0.5 µM)

- Taq DNA polymerase (1-1.25 units)

- Template DNA (1-5 µL of extracted DNA)

- Nuclease-free water to a final volume of 25 or 50 µL. b. Perform PCR with the following cycling conditions:

- Initial denaturation: 94°C for 5 minutes

- 30 cycles of:

- Denaturation: 94°C for 30 seconds

- Annealing: 55°C for 30 seconds

- Extension: 72°C for 1 minute

- Final extension: 72°C for 7 minutes.

3. Visualization: a. Analyze the PCR products by agarose gel electrophoresis (e.g., 1.5% agarose gel). b. A band of the expected size (approximately 1041 bp for the example primers) indicates the presence of the cfr gene. Include positive and negative controls in the assay.

Protocol 3: Detection of the optrA Gene by PCR

This protocol outlines a standard PCR method for the detection of the optrA gene.

1. DNA Extraction: a. Extract genomic DNA from the bacterial isolate as described in Protocol 2, step 1.

2. PCR Amplification: a. Prepare a PCR master mix with the following components per reaction:

- PCR buffer (1X)

- dNTPs (200 µM each)

- optrA-specific forward primer (e.g., 5'-GATGAAGAAATGGCTGAACAAA-3') (0.5 µM)

- optrA-specific reverse primer (e.g., 5'-TTGATGCCAGCTTTGATTTG-3') (0.5 µM)

- Taq DNA polymerase (1-1.25 units)

- Template DNA (1-5 µL of extracted DNA)

- Nuclease-free water to a final volume of 25 or 50 µL. b. Perform PCR with the following cycling conditions:

- Initial denaturation: 94°C for 5 minutes

- 30 cycles of:

- Denaturation: 94°C for 30 seconds

- Annealing: 58°C for 30 seconds

- Extension: 72°C for 1 minute

- Final extension: 72°C for 7 minutes.

3. Visualization: a. Analyze the PCR products by agarose gel electrophoresis (e.g., 1.5% agarose gel). b. A band of the expected size (approximately 789 bp for the example primers) indicates the presence of the optrA gene. Include positive and negative controls in the assay.

Protocol 4: Analysis of 23S rRNA Gene Mutations by PCR and Sequencing

This protocol describes the amplification and subsequent sequencing of the domain V region of the 23S rRNA gene to identify mutations.

1. DNA Extraction: a. Extract genomic DNA from the bacterial isolate as described in Protocol 2, step 1.

2. PCR Amplification of 23S rRNA Domain V: a. Prepare a PCR master mix using primers that flank the domain V region of the 23S rRNA gene. Primer sequences will vary depending on the bacterial species. b. Perform PCR with appropriate cycling conditions to amplify the target region.

3. PCR Product Purification and Sequencing: a. Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs. b. Quantify the purified DNA and send it for Sanger sequencing using the same primers used for amplification.

4. Sequence Analysis: a. Align the obtained sequence with a wild-type reference sequence of the 23S rRNA gene from the same bacterial species. b. Identify any nucleotide substitutions, insertions, or deletions within the domain V region, paying close attention to key positions such as 2576, 2500, and 2447 (E. coli numbering).

Protocol 5: Quantitative Real-Time RT-PCR for cfr Gene Expression

This protocol provides a framework for quantifying the expression level of the cfr gene relative to a housekeeping gene.

1. RNA Extraction and DNase Treatment: a. Grow the bacterial isolate to mid-log phase and extract total RNA using a commercial RNA purification kit that includes a DNase treatment step to eliminate contaminating genomic DNA. b. Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.

2. cDNA Synthesis (Reverse Transcription): a. Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers. A typical reaction includes RNA template, reverse transcriptase, dNTPs, and reaction buffer. b. Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes to inactivate the enzyme).

3. Quantitative PCR (qPCR): a. Design and validate qPCR primers for the cfr gene and a suitable endogenous control gene (e.g., 16S rRNA or gyrB). b. Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA. c. Perform qPCR with a thermal cycler using a standard protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute). d. Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for both the cfr gene and the reference gene in the test and control samples. b. Calculate the relative expression of the cfr gene using the ΔΔCt method, normalizing to the expression of the reference gene.

This guide provides a foundational understanding of the mechanisms of this compound resistance, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for the scientific community in the ongoing effort to combat antimicrobial resistance.

References

- 1. goums.ac.ir [goums.ac.ir]

- 2. Performance of commercial methods for this compound susceptibility testing of Enterococcus faecium and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Presence of optrA-mediated this compound resistance in multiple lineages and plasmids of Enterococcus faecalis revealed by long read sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel ribosomal mutations in Staphylococcus aureus strains identified through selection with the oxazolidinones this compound and torezolid (TR-700) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutations in Ribosomal Protein L3 Are Associated with Oxazolidinone Resistance in Staphylococci of Clinical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated this compound Resistance in Clinical cfr-Positive Staphylococcus aureus Isolates Is Associated with Co-Occurring Mutations in Ribosomal Protein L3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Resistance in Staphylococcus aureus: Gene Dosage Effect, Stability, Fitness Costs, and Cross-Resistances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Resistance in Enterococcus faecalis Associated With Urinary Tract Infections of Patients in a Tertiary Hospitals in China: Resistance Mechanisms, Virulence, and Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nih.org.pk [nih.org.pk]

An In-depth Technical Guide to Exploratory Studies of Linezolid for Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid, an oxazolidinone antibiotic, has emerged as a critical component in the treatment of drug-resistant tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1][2] Its unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, circumvents cross-resistance with other anti-TB drugs.[3][4] This guide provides a comprehensive overview of the core technical aspects of exploratory studies on this compound for tuberculosis research, focusing on its mechanism of action, efficacy, dosage considerations, adverse effects, and resistance mechanisms. Detailed experimental protocols and data are presented to aid researchers in designing and interpreting studies in this field.

Mechanism of Action

This compound exerts its bacteriostatic effect against Mycobacterium tuberculosis by inhibiting the initiation of protein synthesis.[4] It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, a crucial step in protein translation.[1][4] This distinct mechanism is a key reason for its effectiveness against strains resistant to other drug classes.

Efficacy and Dosage

The efficacy of this compound has been evaluated in numerous studies, demonstrating its potent activity against both drug-susceptible and drug-resistant M. tuberculosis strains.

Early Bactericidal Activity (EBA)

EBA studies measure the early antimicrobial effect of a drug. This compound has shown modest early bactericidal activity in the first two days of treatment, with minimal extended activity thereafter.[3][5]

| Study Parameter | Isoniazid (300 mg daily) | This compound (600 mg twice daily) | This compound (600 mg once daily) | Reference |

| Mean EBA (0-2 days) (log10 CFU/mL/day) | 0.67 | 0.26 | 0.18 | [3][5] |

Clinical Trials and Dosage

Clinical trials have established this compound as a cornerstone of treatment for drug-resistant TB. However, the optimal dose remains a subject of investigation to balance efficacy with toxicity. Doses ranging from 300 mg to 1200 mg daily have been explored.[6][7] Higher doses, such as 1200 mg daily, have shown greater efficacy.[7] A common strategy to mitigate adverse effects is to start with a higher dose (e.g., 600 mg daily) and then reduce it (e.g., to 300 mg daily) after an initial treatment period.[2][8]

| Dosage Regimen | Outcome | Reference |

| 600 mg daily or twice daily | Efficacious in treating MDR-TB, with once-daily dosing associated with fewer major adverse effects. | [9] |

| 1200 mg daily | Greatest level of efficacy in a dose-ranging study. | [7] |

| 600 mg daily for 16 weeks, then 300 mg daily for 8 weeks | Potentially optimal for effectiveness and safety in MDR/RR-TB. | [10] |

| 600 mg daily | Treatment success in 91% of patients, with a low-dose group showing higher success. |

Adverse Effects

The long-term use of this compound is often limited by its adverse effects. The most common and dose-limiting toxicities are myelosuppression (anemia, thrombocytopenia) and neurotoxicity (peripheral and optic neuropathy).[11][12][13]

| Adverse Effect | Frequency/Details | Management | Reference |

| Peripheral Neuropathy | Most common, occurring in 27.7% of patients in one study. | Vitamin B6, mecobalamin, dose reduction, or discontinuation. | [11][13][14] |

| Optic Neuropathy | Can be serious and may require discontinuation of the drug. | Discontinuation of this compound. | [8][11] |

| Myelosuppression (Anemia, Thrombocytopenia) | Common, especially with prolonged use. | Blood transfusions, erythropoietin, dose reduction, or discontinuation. | [11][15] |

| Hemochromatosis | Observed in 22.8% of patients in one study. | [13][14] | |

| Lactic Acidosis | A rare but serious adverse effect. | [4] |

Mechanisms of Resistance

Resistance to this compound in M. tuberculosis is emerging, though still relatively uncommon. The primary mechanisms involve mutations in the genes encoding the drug's target site.

-

Ribosomal Mutations: Mutations in the rrl gene (encoding 23S rRNA) and the rplC gene (encoding the L3 ribosomal protein) are the most frequently reported mechanisms of resistance.[16] These mutations alter the drug-binding site on the ribosome, reducing this compound's efficacy.

-

Non-Ribosomal Mechanisms: Less common mechanisms include mutations leading to the overexpression of efflux pumps that actively remove this compound from the bacterial cell, and mutations in the fadD32 gene, which is involved in mycolic acid synthesis and may alter cell wall permeability.[16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tuberculosis is a crucial in vitro measure of its activity. The agar (B569324) proportion method is a standard technique.

Protocol: Agar Proportion Method for this compound MIC Determination

-

Media Preparation: Prepare Middlebrook 7H10 agar supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

-

Drug Dilution: Prepare serial twofold dilutions of this compound to be incorporated into the molten agar at a final concentration range (e.g., 0.125 to 4 µg/mL). Also prepare a drug-free control plate.

-

Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in Middlebrook 7H9 broth, adjusted to a McFarland standard of 1.0. Prepare 10⁻² and 10⁻⁴ dilutions of this suspension.

-

Inoculation: Inoculate 100 µL of the 10⁻² and 10⁻⁴ dilutions onto the drug-containing and drug-free agar plates.

-

Incubation: Incubate the plates at 37°C in a 5-10% CO₂ atmosphere for 3-4 weeks.

-

Reading Results: The MIC is the lowest concentration of this compound that inhibits more than 99% of the bacterial population compared to the drug-free control.

Early Bactericidal Activity (EBA) Study

EBA studies in humans provide valuable data on the early in vivo efficacy of anti-TB drugs.

Conclusion

This compound is a potent and indispensable drug in the fight against drug-resistant tuberculosis. Its unique mechanism of action and demonstrated efficacy have solidified its place in treatment regimens. However, its use is tempered by significant dose- and duration-dependent toxicities. Future research should focus on optimizing dosing strategies, exploring intermittent administration, and developing novel oxazolidinones with improved safety profiles to maximize the therapeutic potential of this important class of antibiotics in tuberculosis treatment. This guide provides a foundational technical resource for researchers dedicated to advancing our understanding and application of this compound in the global effort to combat tuberculosis.

References

- 1. This compound for drug‐resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biovendor.cz [biovendor.cz]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | this compound resistance in multidrug-resistant mycobacterium tuberculosis: A systematic review and meta-analysis [frontiersin.org]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. tballiance.org [tballiance.org]

- 7. Contezolid can replace this compound in a novel combination with bedaquiline and pretomanid in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Early Bactericidal Activity and Pharmacokinetics of PA-824 in Smear-Positive Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and this compound against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of this compound against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of in vitro synergy between this compound and other antimicrobial agents against Mycobacterium tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. endtb.org [endtb.org]

An In-depth Technical Guide to the Initial Investigations of Linezolid's Pharmacokinetic Profile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the foundational pharmacokinetic (PK) studies of linezolid, the first of the oxazolidinone class of antibiotics. It details the absorption, distribution, metabolism, and excretion (ADME) characteristics that were established in early investigations, primarily in healthy adult volunteers.

Absorption

Initial studies revealed that this compound is rapidly and extensively absorbed following oral administration, with an absolute bioavailability of approximately 100%.[1][2][3] This excellent bioavailability allows for a seamless transition from intravenous (IV) to oral therapy without the need for dose adjustment.[1][4]

-

Rate and Extent of Absorption: Maximum plasma concentrations (Cmax) are typically reached within 1 to 2 hours after an oral dose.[2][4][5] The plasma concentrations and the area under the concentration-time curve (AUC) increase proportionally with the dose, indicating linear pharmacokinetics within the therapeutic range.[1][4]

-